Ethyl 2-cyano-4-(2-iodophenyl)butanoate
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Overview
Description
Ethyl 2-cyano-4-(2-iodophenyl)butanoate is an organic compound with a complex structure that includes a cyano group, an ethyl ester, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-4-(2-iodophenyl)butanoate typically involves multi-step organic reactions. One common method is the alkylation of ethyl cyanoacetate with 2-iodobenzyl bromide under basic conditions, followed by esterification. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-(2-iodophenyl)butanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the ester group can be hydrolyzed to a carboxylic acid.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-cyano-4-(2-iodophenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-4-(2-iodophenyl)butanoate involves its reactivity with various molecular targets. The cyano group can act as an electrophile, while the iodophenyl group can participate in cross-coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-4-(2-fluorophenyl)butanoate: Similar structure but with a fluorine atom instead of iodine.
Ethyl 2-cyano-4-(2-chlorophenyl)butanoate: Contains a chlorine atom instead of iodine.
Ethyl 2-cyano-4-(2-bromophenyl)butanoate: Contains a bromine atom instead of iodine.
Uniqueness
Ethyl 2-cyano-4-(2-iodophenyl)butanoate is unique due to the presence of the iodine atom, which makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The iodine atom’s larger size and higher polarizability compared to other halogens contribute to its distinct reactivity profile.
Properties
Molecular Formula |
C13H14INO2 |
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Molecular Weight |
343.16 g/mol |
IUPAC Name |
ethyl 2-cyano-4-(2-iodophenyl)butanoate |
InChI |
InChI=1S/C13H14INO2/c1-2-17-13(16)11(9-15)8-7-10-5-3-4-6-12(10)14/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
MPAMHMVFASKIMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1I)C#N |
Origin of Product |
United States |
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